molecular formula C24H23N3O2 B2588903 7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-42-0

7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2588903
CAS No.: 899746-42-0
M. Wt: 385.467
InChI Key: NSDIVTIQPUMHLN-UHFFFAOYSA-N
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Description

7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
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Scientific Research Applications

Exploration of Unconquered Chemical Space

The virtual exploratory heterocyclic library (VEHICLe) introduced by William Pitt and colleagues is a significant milestone in expanding chemical diversity with potential medicinal interest. The library includes over 200 synthetically feasible unconquered bicyclic heteroaromatic rings, among which 15 have been synthesized and evaluated for biological and material science applications. This research highlights the importance of innovative synthetic methodologies in conquering chemical space and underscores the medicinal potential of these heteroaromatic rings (Thorimbert, Botuha, & Passador, 2018).

Synthesis of Novel Heterocyclic Compounds

Research focused on the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines, demonstrates the versatility of heterocyclic amidines in creating new chemical entities. These compounds have potential applications in various fields due to their unique structures and properties (Elmaati, 2002).

Structural and Functional Diversity

The synthesis and pharmacological evaluation of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives as new fused heterocyclic systems have been explored. These compounds exhibit significant antioxidant and anticancer activities, highlighting their potential as therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).

Novel Synthesis Routes and Pharmacological Activities

The hit-to-lead optimization of inhibitors, focusing on benzoxazinone derivatives, underscores the importance of structural modification for enhancing pharmaceutical properties. This research showcases the systematic approach to optimizing lead compounds for better stability and potency (Shreder et al., 2009).

Properties

IUPAC Name

7-ethoxy-2-(4-methylphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-3-28-22-9-6-7-18-21-15-20(17-12-10-16(2)11-13-17)26-27(21)24(29-23(18)22)19-8-4-5-14-25-19/h4-14,21,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDIVTIQPUMHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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